4-Amino-3,5-dinitrobenzoic acid
Overview
Description
4-Amino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H5N3O6. It is characterized by the presence of an amino group (-NH2) and two nitro groups (-NO2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-3,5-dinitrobenzoic acid (4ADBA) are various organic substances, especially alcohols . It is also known to target certain species of fungi, such as Candida spp .
Mode of Action
4ADBA is a reactive chemical compound with acidic properties . It interacts with its targets by reacting with nucleophiles to form diazo compounds . These diazo compounds are used in analytical methods for the detection of amines and phenols . In the case of fungi, 4ADBA and its derivatives exhibit inhibitory activity, which is determined using microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) .
Biochemical Pathways
It is known that the compound interferes with the synthesis of ergosterol in candida spp . Ergosterol is a crucial component of fungal cell membranes, and disruption of its synthesis can lead to cell death.
Pharmacokinetics
It is known that the compound is reactive and can form diazo compounds with nucleophiles This suggests that it may be metabolized in the body through reactions with various biological molecules
Result of Action
The action of 4ADBA results in the formation of diazo compounds when it reacts with nucleophiles . These compounds are used in analytical methods for the detection of amines and phenols . When acting against fungi, 4ADBA exhibits inhibitory activity, leading to the death of the fungal cells .
Action Environment
The action of 4ADBA can be influenced by environmental factors. For instance, the compound’s reactivity suggests that it may be sensitive to pH and the presence of other reactive substances. Additionally, the compound’s antifungal activity may be influenced by the specific conditions of the fungal environment
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in diazo coupling reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in these types of reactions
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3,5-dinitrobenzoic acid is not well-defined. It is known that the compound can participate in diazo coupling reactions , suggesting that it may exert its effects at the molecular level through these reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dinitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . Another method involves the nitration of 3-nitrobenzoic acid, which yields approximately 98% . Additionally, it can be prepared by dissolving a precursor compound in methanol and gradually adding aqueous ammonia, followed by refluxing and filtration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where benzoic acid or its derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of 4,3,5-triaminobenzoic acid.
Substitution: Substitution reactions can yield various derivatives, depending on the reagents used.
Scientific Research Applications
4-Amino-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of azo dyes and other organic compounds.
Medicine: The compound is utilized in the development of pharmaceuticals and diagnostic tools.
Industry: It is employed in the production of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but lacks the amino group, making it less reactive in certain substitution reactions.
4-Chloro-3,5-dinitrobenzoic Acid: Contains a chloro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 4-Amino-3,5-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVUGEPUWQMQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992944 | |
Record name | 4-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-27-4 | |
Record name | 4-Amino-3,5-dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7221-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Amino-3,5-dinitrobenzoic acid in research?
A1: this compound (ADBA) is primarily utilized as a derivatizing agent in analytical chemistry, particularly in spectrophotometric and chromatographic techniques. [, ] This is due to its ability to react with specific functional groups in target molecules, forming colored azo dyes that can be easily detected and quantified. [, ] For instance, ADBA has been successfully employed in the development of colorimetric assays for pharmaceuticals like mefenamic acid and propranolol. [, ]
Q2: How does the structure of ADBA contribute to its reactivity as a derivatizing agent?
A2: ADBA possesses a diazotizable amino group and two electron-withdrawing nitro groups on its aromatic ring. [, ] These nitro groups enhance the electrophilicity of the diazonium ion formed from ADBA, making it highly reactive towards electron-rich aromatic rings in target molecules. This reaction leads to the formation of azo dyes, which are often intensely colored and amenable to detection. [, ]
Q3: What are the physicochemical properties of ADBA?
A3: this compound is characterized by a molecular formula of C7H5N3O6 and a molecular weight of 227.13 g/mol. [] It has a pKa of 4.00, indicating it is a relatively strong acid. [] ADBA exhibits specific absorbance values (A(1%, 1 cm)) of 389.42 in water at 435 nm and 381.67 in octanol at 415 nm. [] Its lipophilicity, as indicated by its octanol/water partition coefficient (Log P), is -1.50, suggesting higher solubility in water compared to octanol. []
Q4: What are the advantages of using ADBA as a derivatizing agent in pharmaceutical analysis?
A4: ADBA offers several advantages as a derivatizing agent: * Rapid reaction: The diazo coupling reaction with ADBA is typically very fast, often completing within minutes. []* Sensitivity: The resulting azo dyes exhibit high molar absorptivity, enabling detection at low concentrations of the target analyte. [, ]* Simplicity: The derivatization procedure is usually straightforward, requiring minimal steps and readily available reagents. [, ]* Cost-effectiveness: ADBA is generally less expensive compared to other derivatizing agents, making it an attractive option for routine analysis. []
Q5: Are there any potential limitations of using ADBA as a derivatizing agent?
A5: While ADBA offers several advantages, some potential limitations should be considered:
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